molecular formula C10H16N2O B13935618 N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine CAS No. 121751-72-2

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine

Cat. No.: B13935618
CAS No.: 121751-72-2
M. Wt: 180.25 g/mol
InChI Key: SUNOXJQDAYTZTQ-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine is an organic compound that features a methoxyphenyl group and a methyl group attached to an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine typically involves the reaction of 4-methoxybenzaldehyde with methylamine and ethylenediamine under controlled conditions. One common method involves the use of a reductive amination process where the aldehyde group of 4-methoxybenzaldehyde is first converted to an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride .

Industrial Production Methods: In an industrial setting, the production of N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine intermediate can be reduced to form the amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the imine intermediate yields the amine .

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylenediamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

  • N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Comparison: N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine is unique due to its specific combination of a methoxyphenyl group and a methyl group on an ethylenediamine backbone. This structure provides distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and its ability to participate in hydrogen bonding .

Properties

CAS No.

121751-72-2

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N'-(4-methoxyphenyl)-N-methylethane-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-11-7-8-12-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3

InChI Key

SUNOXJQDAYTZTQ-UHFFFAOYSA-N

Canonical SMILES

CNCCNC1=CC=C(C=C1)OC

Origin of Product

United States

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